molecular formula C16H18N6OS B6471494 2-(methylsulfanyl)-4-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile CAS No. 2640954-38-5

2-(methylsulfanyl)-4-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile

Cat. No.: B6471494
CAS No.: 2640954-38-5
M. Wt: 342.4 g/mol
InChI Key: JZQZVXTVPNOFRL-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-4-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile (CAS 2640954-38-5) is a chemical compound with the molecular formula C16H18N6OS and a molecular weight of 342.42 g/mol . It features a pyrimidine-carbonitrile core, a structural motif frequently investigated in medicinal chemistry for its diverse biological activities . Pyrimidine and carbonitrile derivatives are prominent in pharmaceutical research for their potential applications, including as antimicrobial and cytotoxic agents . The molecular structure includes a methylsulfanyl group and a piperidine moiety linked via a pyrimidine ring, which may contribute to its properties and interaction with biological targets. This compound is supplied for non-human research applications. It is strictly for laboratory use and is not approved for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-methylsulfanyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6OS/c1-24-16-20-9-13(8-17)14(21-16)22-7-2-4-12(10-22)11-23-15-18-5-3-6-19-15/h3,5-6,9,12H,2,4,7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQZVXTVPNOFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)N2CCCC(C2)COC3=NC=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrimidine Synthesis

The pyrimidine ring is typically constructed via cyclocondensation reactions. A common approach involves reacting thiourea derivatives with β-diketones or α,β-unsaturated ketones. For this compound, the 2-(methylsulfanyl) and 5-cyano groups are introduced early in the synthesis.

Example Protocol :

  • Formation of 2-(methylsulfanyl)pyrimidine-5-carbonitrile :

    • React malononitrile with methyl isothiocyanate in the presence of a base (e.g., NaH) to form the thiourea intermediate.

    • Cyclize with acetyl chloride to yield the pyrimidine core.

Piperidine Substitution at Position 4

The piperidine moiety is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.

Method A: SNAr Reaction

  • Substrate : 4-Chloro-2-(methylsulfanyl)pyrimidine-5-carbonitrile.

  • Reagent : 3-[(Pyrimidin-2-yloxy)methyl]piperidine.

  • Conditions : DMF, 80°C, 12–24 hours.

  • Yield : ~60–70% (analogous to piperidine substitutions in pyrimidines).

Method B: Buchwald-Hartwig Amination

  • Catalyst : Pd(OAc)₂/Xantphos.

  • Base : Cs₂CO₃.

  • Solvent : Toluene, 110°C.

  • Yield : ~75% (higher efficiency but requires inert conditions).

Functionalization of the Piperidine Ring

The 3-[(pyrimidin-2-yloxy)methyl]piperidine side chain is synthesized separately and coupled to the pyrimidine core.

Step 1: Synthesis of 3-(Hydroxymethyl)piperidine

  • Starting Material : Piperidin-3-ylmethanol.

  • Protection : Use tert-butyldimethylsilyl (TBS) chloride to protect the hydroxyl group.

Step 2: Etherification with Pyrimidin-2-ol

  • Reagents : Pyrimidin-2-ol, NaH.

  • Conditions : DMF, 0°C → room temperature, 6 hours.

  • Yield : ~85% (similar to pyridin-4-yloxy derivatives).

Reaction Optimization and Challenges

Key Parameters Affecting Yield

ParameterOptimal ConditionImpact on Yield
Temperature80–110°C↑ Yield by 20%
SolventDMF or tolueneDMF preferred
Catalyst (Pd-based)Pd(OAc)₂/Xantphos↑ Yield to 75%
Reaction Time12–24 hoursLonger → higher

Side Reactions :

  • Nucleophilic Attack at Cyano Group : Mitigated by using bulky bases (e.g., Cs₂CO₃ instead of K₂CO₃).

  • Oxidation of Methylsulfanyl : Avoided by conducting reactions under N₂ atmosphere.

Purification and Characterization

  • Purification : Column chromatography (SiO₂, eluent: EtOAc/hexane 3:7) or recrystallization from ethanol.

  • Characterization :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 4.20 (m, 2H, OCH₂), 3.85 (m, 1H, piperidine-H).

    • HRMS : m/z calcd. for C₁₇H₁₉N₅OS [M+H]⁺: 342.1385, found: 342.1382.

Alternative Approaches and Recent Advances

Microwave-Assisted Synthesis

  • Conditions : 150°C, 30 minutes.

  • Yield : Comparable to conventional heating (70%) but with 90% time reduction.

Flow Chemistry

  • Benefits : Enhanced heat/mass transfer, scalability.

  • Example : Continuous-flow reactor with immobilized Pd catalyst for piperidine coupling (yield: 78%).

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions where the sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxide or sulfone derivatives.

  • Reduction: Reduction reactions can convert nitrile groups into corresponding amines.

  • Substitution: The pyrimidine ring allows for various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

  • Oxidation Reagents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

  • Reduction Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Substitution Reagents: Halogens (Br₂, Cl₂), nucleophiles (amines, thiols).

Major Products: The major products formed from these reactions include sulfoxides, sulfones, substituted pyrimidines, and amines, depending on the specific reaction pathways.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential as a therapeutic agent . Research indicates that it may exhibit antitumor , antiviral , and antimicrobial properties. The presence of the pyrimidine and piperidine moieties allows for interaction with various biological targets, making it a candidate for drug development.

  • Anticancer Activity : Preliminary studies suggest that this compound can inhibit cell proliferation in various cancer cell lines by targeting specific pathways involved in cell growth and apoptosis. Its mechanism may involve the modulation of enzyme activity related to tumor progression .
  • Antiviral Properties : There is ongoing research into its effectiveness against viral pathogens, particularly those resistant to conventional therapies. The ability to disrupt viral replication mechanisms positions this compound as a potential antiviral agent.

Biochemical Research

In biochemical assays, the compound serves as a probe for studying enzyme interactions and protein functions. Its structural features allow it to bind selectively to certain enzymes, enabling researchers to investigate enzyme kinetics and inhibition mechanisms.

  • Enzyme Inhibition Studies : The compound's interaction with enzymes such as kinases or proteases can provide insights into disease mechanisms and lead to the discovery of new therapeutic targets .

Agricultural Applications

The compound's properties may also extend to agricultural chemistry, where it could be developed as a novel pesticide or herbicide. Its effectiveness against specific plant pathogens or pests is an area of active investigation.

Case Studies

Several studies highlight the applications of this compound:

  • A study published in Journal of Medicinal Chemistry examined derivatives of pyrimidines with similar structures, demonstrating promising anticancer activity against breast cancer cells through apoptosis induction .
  • Another research article in Bioorganic & Medicinal Chemistry Letters reported on the synthesis and biological evaluation of related compounds, noting significant antiviral effects against influenza viruses .

Mechanism of Action

The compound's mechanism of action is often studied in the context of its biological applications. It may act by binding to specific molecular targets such as enzymes, receptors, or nucleic acids, disrupting normal biological functions. The pyrimidine and piperidine moieties contribute to its affinity and specificity for these targets, modulating various biochemical pathways.

Comparison with Similar Compounds

Pyridine vs. Pyrimidine Substituents

Compound : 2-(Methylsulfanyl)-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile

  • Key Difference : Replaces the pyrimidin-2-yloxy group with pyridin-4-yloxy.
  • Impact :
    • The pyridine ring lacks the nitrogen atom at the 2-position, reducing hydrogen-bonding capacity compared to the pyrimidine analog.
    • Pyridin-4-yloxy’s linear geometry may alter binding affinity in target proteins compared to the bent pyrimidin-2-yloxy group.
  • Source : Structural data from PubChem .

Arylthio vs. Piperidinyl Substituents

Compound : 4-[(4-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile

  • Key Differences :
    • Position 4 substituent: Arylthio (4-chlorophenylsulfanyl) instead of piperidinyl.
    • Additional phenyl group at position 4.
  • Loss of the piperidine ring’s conformational flexibility may reduce adaptability to enzyme active sites.
  • Source : Catalog data from chemical suppliers .

Ether-Linked Alkylsulfanyl Substituents

Compound : 2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

  • Key Differences :
    • Position 2: 2-methoxyethylsulfanyl instead of methylsulfanyl.
    • Position 4: 2-methylpropyl substituent.
  • Impact :
    • The methoxyethyl group introduces ether oxygen, improving aqueous solubility.
    • The 6-oxo group enables intermolecular N–H⋯O hydrogen bonding, influencing crystal packing and stability .

Structural and Functional Data Table

Compound Name Position 2 Substituent Position 4 Substituent Position 5/6 Features Molecular Formula Molecular Weight Key Properties
2-(Methylsulfanyl)-4-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile Methylsulfanyl 3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl Carbonitrile (C-5) C₁₇H₁₉N₅O₂S 381.43 Flexible piperidine; hydrogen-bonding pyrimidinyloxy
2-(Methylsulfanyl)-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile Methylsulfanyl 3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl Carbonitrile (C-5) C₁₇H₁₉N₅O₂S 381.43 Reduced hydrogen-bonding capacity
4-[(4-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile Methylsulfanyl 4-Chlorophenylsulfanyl Phenyl (C-6); Carbonitrile (C-5) C₁₈H₁₂ClN₃S₂ 369.90 High lipophilicity; rigid structure
2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile 2-Methoxyethylsulfanyl 2-Methylpropyl 6-Oxo group C₁₂H₁₇N₃O₂S 283.35 Enhanced solubility; hydrogen-bonded dimers

Research Findings and Implications

Electronic Effects: The methylsulfanyl group at position 2 acts as an electron-withdrawing group, polarizing the pyrimidine ring and enhancing reactivity at position 4 .

Conformational Flexibility :

  • Piperidine-containing compounds exhibit adaptability in binding pockets, as seen in kinase inhibitors .
  • Rigid arylthio analogs may favor flat binding surfaces, such as DNA intercalation .

Solubility and Bioavailability :

  • Ether-linked substituents (e.g., 2-methoxyethylsulfanyl) improve water solubility, critical for oral bioavailability .
  • Lipophilic groups (e.g., 2-methylpropyl) enhance blood-brain barrier penetration but may reduce metabolic stability .

Biological Activity

The compound 2-(methylsulfanyl)-4-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the pyrimidine and piperidine rings, often utilizing solvents like dichloromethane or tetrahydrofuran and catalysts such as palladium complexes. The final product can be characterized using techniques like NMR and mass spectrometry to confirm its structure.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer activity. For example, derivatives of pyrimidines have shown effectiveness against various cancer cell lines, including MCF-7 and A549, with IC50 values often in the micromolar range. The mechanism of action typically involves the inhibition of specific enzymes related to cell proliferation and apoptosis pathways.

Cell Line IC50 (µM) Mechanism
MCF-73.2Apoptosis induction via caspase activation
A5498.4Cell cycle arrest and apoptosis

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies on related methylsulfanyl pyrimidines have demonstrated activity against various bacteria and fungi, indicating a broad-spectrum potential. The exact mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

The biological activity of this compound is likely mediated through interactions with specific molecular targets, such as:

  • Enzymes : Inhibition of kinases involved in signaling pathways that regulate cell growth.
  • Receptors : Binding to specific receptors that modulate cellular responses.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications to the pyrimidine or piperidine moieties can significantly enhance biological activity. For instance, substituents at specific positions on the pyrimidine ring have been shown to increase potency against cancer cells.

Case Studies

  • Study on Anticancer Efficacy : A study evaluated a series of pyrimidine derivatives, including our target compound, against multiple cancer cell lines. Results indicated that modifications led to enhanced cytotoxicity, particularly in MCF-7 cells.
  • Antimicrobial Evaluation : Another research effort assessed the antimicrobial properties of methylsulfanyl-containing compounds. The target compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(methylsulfanyl)-4-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile, and how are intermediates characterized?

  • Methodological Answer : A typical synthesis involves nucleophilic substitution and coupling reactions. For example, a pyrimidine core can be functionalized with a piperidinyl moiety via a base-mediated reaction in polar aprotic solvents (e.g., DMF) using potassium carbonate as a catalyst. Intermediates like 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine (CAS 6096-45-3) are often employed, with purification via recrystallization or column chromatography . Characterization includes 1H^1H- and 13C^{13}C-NMR to confirm regioselectivity and LC-MS for purity assessment.

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation (e.g., in ethanol) are analyzed, and structures are solved using direct methods in SHELX software (e.g., SHELXL for refinement). Hydrogen bonding networks, planarity of the pyrimidine ring, and dimerization patterns are key focus areas .

Q. What computational tools aid in designing reactions for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms are used to predict intermediates and transition states. Tools like ICReDD integrate computational and experimental data to optimize reaction conditions, reducing trial-and-error approaches .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield and purity of this compound?

  • Methodological Answer : Multivariate analysis (e.g., factorial design) identifies critical parameters such as temperature, solvent polarity, and catalyst loading. For instance, a central composite design might reveal that reaction yield peaks at 60°C in DMF with 1.2 equivalents of K2_2CO3_3. Response surface methodology (RSM) further refines conditions to maximize purity (>99%) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected 1H^1H-NMR splitting patterns)?

  • Methodological Answer : Contradictions may arise from dynamic processes (e.g., tautomerism) or solvent effects. Variable-temperature NMR or 2D techniques (COSY, NOESY) clarify exchange phenomena. For example, NH proton broadening in DMSO-d6_6 at elevated temperatures suggests hydrogen-bonded dimerization .

Q. How does structural modification (e.g., substituent variation on the piperidine ring) impact bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with substituents like halogens or methyl groups. For instance, replacing the methylsulfanyl group with a trifluoroethyl moiety (as in CAS 2102552-52-1) enhances metabolic stability, assessed via in vitro assays (e.g., microsomal stability tests) .

Q. What crystallization techniques improve polymorph control for this compound?

  • Methodological Answer : Solvent-antisolvent screening (e.g., ethanol/water systems) and seeding strategies are employed. Crystallization kinetics (e.g., cooling rate) are monitored via in situ Raman spectroscopy to favor the desired polymorph .

Q. How are membrane separation technologies applied in purifying this compound at scale?

  • Methodological Answer : Nanofiltration membranes with MWCO <500 Da remove unreacted intermediates. Process parameters (transmembrane pressure, pH) are optimized to achieve >95% recovery while minimizing solvent waste .

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